

A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)benzaldehyde

Cat. No.: B1610010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

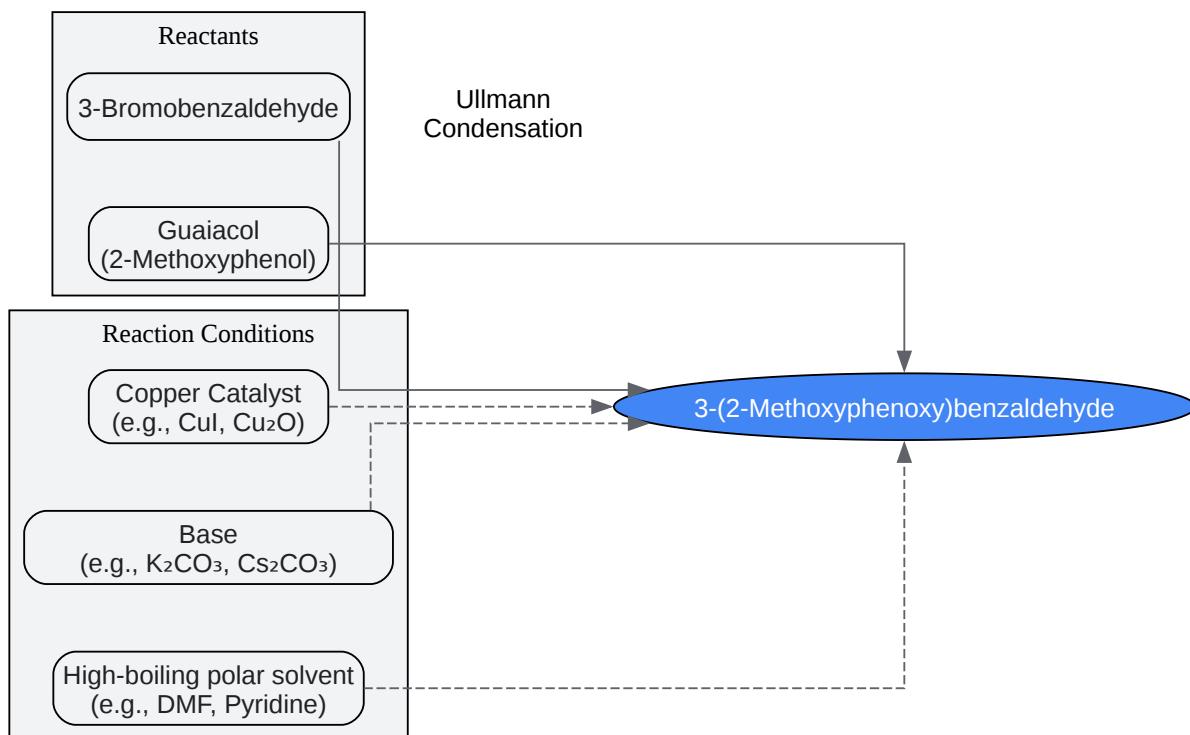
This technical guide provides an in-depth exploration of **3-(2-Methoxyphenoxy)benzaldehyde**, a significant chemical intermediate in the fields of organic synthesis and medicinal chemistry. This document elucidates its chemical identity, physicochemical properties, synthesis methodologies, and known applications, with a particular focus on its potential in drug discovery and development. By synthesizing technical data with practical insights, this guide serves as a critical resource for professionals engaged in advanced chemical research.

Chemical Identity and Physicochemical Properties

3-(2-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde featuring a methoxy-substituted phenoxy group at the meta-position of the benzaldehyde ring. This structural arrangement imparts specific reactivity and physical characteristics that are pivotal for its application in synthesis.

Table 1: Key Identifiers and Properties of **3-(2-Methoxyphenoxy)benzaldehyde**

Identifier	Value	Source
CAS Number	66855-92-3	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[2] [3] [4]
Molecular Weight	228.25 g/mol	[2]
InChI Key	YGNWPJYYSGTPFP- UHFFFAOYSA-N	[1]
Appearance	Yellow liquid	[2]
Purity	≥95.0%	[1]


Note: Some properties listed are for the isomeric compound 2-(3-Methoxyphenoxy)benzaldehyde due to limited data on the title compound.

Synthesis and Mechanistic Insights

The synthesis of **3-(2-Methoxyphenoxy)benzaldehyde**, like other diaryl ethers, can be approached through several established organic chemistry reactions. A common and effective method is the Ullmann condensation.

Proposed Synthesis Workflow: Ullmann Condensation

The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. In the context of synthesizing **3-(2-Methoxyphenoxy)benzaldehyde**, this would involve the reaction of 3-hydroxybenzaldehyde with 2-bromoanisole or 3-bromobenzaldehyde with guaiacol in the presence of a copper catalyst and a base.

[Click to download full resolution via product page](#)

Caption: Proposed Ullmann condensation workflow for the synthesis of **3-(2-Methoxyphenoxy)benzaldehyde**.

Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis

- **Reactant Preparation:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzaldehyde (1.0 eq), guaiacol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- **Solvent Addition:** Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or pyridine, to the flask.

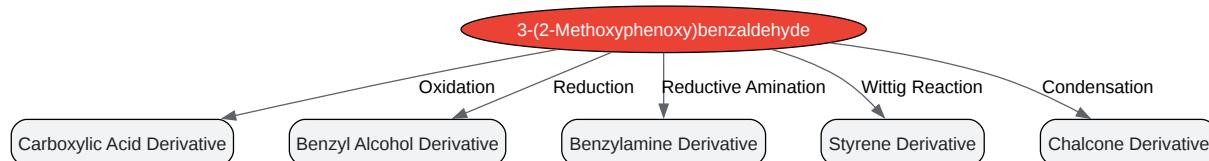
- Reaction Execution: Heat the reaction mixture to a reflux temperature (typically 120-160 °C) and maintain for 6-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired **3-(2-Methoxyphenoxy)benzaldehyde**.

Causality in Experimental Choices:

- Catalyst: Copper catalysts are essential for facilitating the carbon-oxygen bond formation in the Ullmann reaction.
- Base: The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide ion.
- Solvent: A high-boiling polar aprotic solvent is used to ensure the reactants remain in solution at the high temperatures required for the reaction.

Applications in Research and Drug Development

While specific applications of **3-(2-Methoxyphenoxy)benzaldehyde** are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Benzaldehyde derivatives, in general, are recognized for their potential as anticancer agents and absorption promoters for drugs with low bioavailability.[\[5\]](#)[\[6\]](#)


Role as a Synthetic Intermediate

The primary utility of **3-(2-Methoxyphenoxy)benzaldehyde** lies in its function as a versatile building block in organic synthesis. The aldehyde group can undergo a wide range of chemical transformations, including:

- Oxidation: to form the corresponding carboxylic acid.

- Reduction: to yield the benzyl alcohol.
- Reductive Amination: to produce various substituted benzylamines.
- Wittig Reaction: to create substituted styrenes.
- Condensation Reactions: with active methylene compounds to form chalcones and other related structures.

These transformations allow for the incorporation of the 3-(2-methoxyphenoxy)benzyl moiety into more complex molecular architectures, which is a key strategy in the synthesis of novel pharmaceutical agents.^[2] Isomeric compounds like 2-(3-methoxyphenoxy)benzaldehyde serve as key intermediates in synthesizing pharmaceuticals targeting neurological disorders.^[2]

[Click to download full resolution via product page](#)

Caption: Synthetic transformations of **3-(2-Methoxyphenoxy)benzaldehyde**.

Potential in Medicinal Chemistry

The diaryl ether linkage is a common structural feature in many biologically active compounds, contributing to their conformational flexibility and ability to interact with biological targets. The benzaldehyde moiety itself has been investigated for its anticancer properties.^[5] Specifically, benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting the interaction of 14-3-3 ζ with H3S28ph.^[5] Furthermore, benzaldehyde can act as an absorption promoter, enhancing the bioavailability of certain drugs by increasing membrane permeability.^[6]

Given these precedents, **3-(2-Methoxyphenoxy)benzaldehyde** represents a promising scaffold for the design and synthesis of novel therapeutic agents. Its derivatives could be explored for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

Conclusion

3-(2-Methoxyphenoxy)benzaldehyde, identified by CAS number 66855-92-3, is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis via methods such as the Ullmann condensation is well-established, and its reactive aldehyde group provides a handle for a multitude of chemical modifications. While direct biological activity data for this specific compound is sparse, the known therapeutic properties of related benzaldehyde and diaryl ether compounds underscore its potential as a scaffold for the development of new pharmaceuticals. Further research into the synthesis and biological evaluation of derivatives of **3-(2-Methoxyphenoxy)benzaldehyde** is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-Methoxyphenoxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Page loading... [guidechem.com]
- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3 ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1610010#what-is-the-cas-number-for-3-2-methoxyphenoxy-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com